3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate substituted phenylhydrazines with carbon disulfide and hydrazine hydrate to form the triazolothiadiazole core. The subsequent introduction of fluorophenyl and ethenyl groups can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimized reaction conditions, such as temperature, pressure, and choice of catalysts, play a crucial role in the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **3-(3-Fluorophenyl)-6-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- **3-(3-Fluorophenyl)-6-[2-(4-bromophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of fluorine atoms, which can significantly influence its biological activity and chemical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C17H10F2N4S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10F2N4S/c18-13-7-4-11(5-8-13)6-9-15-22-23-16(20-21-17(23)24-15)12-2-1-3-14(19)10-12/h1-10H/b9-6+ |
InChI Key |
ONGHACWDDZTSMC-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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